2-Chlorophenylalanine hydrochloride
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Overview
Description
2-Chlorophenylalanine hydrochloride is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring of phenylalanine, making it a valuable tool in various scientific research fields. Its molecular formula is C9H10ClNO2·HCl, and it is often used in biochemical and pharmaceutical studies due to its unique properties .
Scientific Research Applications
2-Chlorophenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Safety and Hazards
Mechanism of Action
Target of Action
2-Chlorophenylalanine hydrochloride, also known as 2-amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride, is a derivative of phenylalanine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As a derivative of phenylalanine, it might be involved in the same biochemical pathways as phenylalanine, such as protein synthesis. The presence of the chloro group could potentially alter its involvement in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of phenylalanine, it might have similar effects at the molecular and cellular level, such as involvement in protein synthesis. The presence of the chloro group could potentially alter these effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chlorophenylalanine hydrochloride are not fully elucidated. It is known that phenylalanine, the parent compound, plays a crucial role in protein synthesis as it is one of the 20 standard amino acids incorporated into proteins. The addition of a chlorine atom could potentially alter its interactions with enzymes, proteins, and other biomolecules. For instance, it has been reported that 4-Chloro-DL-phenylalanine, a similar compound, acts as an inhibitor of tryptophan hydroxylase, a key enzyme in serotonin synthesis .
Cellular Effects
The cellular effects of this compound are not well-studied. Alterations in phenylalanine derivatives can impact various cellular processes. For example, changes in phenylalanine levels can influence cell signaling pathways, gene expression, and cellular metabolism . The chlorination of phenylalanine could potentially enhance or diminish these effects, depending on the specific cellular context.
Molecular Mechanism
The exact molecular mechanism of action of this compound remains to be elucidated. It is plausible that it could interact with biomolecules in a similar manner to phenylalanine but with altered affinity or specificity due to the presence of the chlorine atom. For instance, it might bind to certain enzymes or receptors, leading to their activation or inhibition .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to phenylalanine. Phenylalanine is a precursor for tyrosine, and it’s involved in the synthesis of important biomolecules like dopamine, norepinephrine, and epinephrine . The presence of the chlorine atom could potentially alter these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenylalanine hydrochloride typically involves the chlorination of phenylalanine. One common method includes the reaction of phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective chlorination of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenylalanine derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Another chlorinated derivative of phenylalanine, differing in the position of the chlorine atom.
2-Fluorophenylalanine: A fluorinated analog of phenylalanine with similar properties but different reactivity.
2-Bromophenylalanine: A brominated derivative with distinct chemical and biological properties.
Uniqueness
2-Chlorophenylalanine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring makes it particularly useful in studying the effects of halogenation on amino acids and proteins .
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNKKKRAFSXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461291 |
Source
|
Record name | 2-Chlorophenylalanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120108-63-6 |
Source
|
Record name | 2-Chlorophenylalanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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